N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(18-9-11-3-1-5-17-8-11)7-12-10-24-16(19-12)20-15(22)13-4-2-6-23-13/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUYRIWVOOYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The pyridine ring is then incorporated through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient reaction conditions, and continuous flow processes to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: N-[4-({[(3-Methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide (CAS 923226-70-4)
- Structural Differences : The pyridin-3-yl group in the target compound is replaced with a 3-methoxyphenyl moiety.
- The absence of pyridine’s basic nitrogen could reduce hydrogen-bonding capacity, impacting target binding .
- Synthetic Similarities : Both compounds likely utilize carbamoyl linkage formation via isocyanate reactions, a method demonstrated in and with yields of 55–63% .
Table 1: Substituent Comparison
| Compound | R-Group on Carbamoyl Chain | Key Functional Groups |
|---|---|---|
| Target Compound | Pyridin-3-ylmethyl | Pyridine (basic N), thiazole |
| CAS 923226-70-4 () | 3-Methoxyphenylmethyl | Methoxy (electron-donating) |
Heterocyclic Variants with Furan-Thiazole Motifs
N-{[5-({[(1,3-Benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide (392684-82-1)
- Structural Differences : Replaces the thiazole core with a triazole ring and introduces a benzothiazole carbamoyl group.
- Implications: The triazole may enhance metabolic stability compared to thiazole.
6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide ()
- Structural Differences : Incorporates an oxazolo[5,4-b]pyridine fused ring system instead of a simple thiazole.
- Implications :
Sulfonamide-Based Analogs ( and )
Compounds such as N-[(4-chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide () and N-[(3,4-dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide () feature sulfonamide linkages instead of carboxamides.
- Key Differences :
Table 2: Physicochemical Property Comparison
| Compound Type | Functional Group | pKa (Approx.) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Carboxamide | ~15–17 | 2.5–3.5 |
| Sulfonamide Analogs | Sulfonamide | ~1–2 | 3.0–4.0 |
Dihydropyridine Derivatives ()
Compounds like AZ257 and AZ331 () contain 1,4-dihydropyridine cores with furyl and substituted phenyl groups.
- Structural Contrast :
- Dihydropyridines are redox-active and often used as calcium channel blockers, unlike the thiazole-based target compound.
- The thioether linkage in AZ257 may confer greater stability than the carbamoyl group in the target compound .
Biological Activity
N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of a thiazole moiety, a furan ring, and a pyridine group. This structural diversity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₄H₁₃N₃O₂S
- Molecular Weight : 287.34 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiazole Moiety | Contributes to biological activity |
| Furan Ring | Increases lipophilicity |
| Pyridine Group | Potential for enzyme interaction |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its mechanism generally involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance:
- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and HT29 (human colon cancer) cells.
Case Study: Cytotoxicity Assay Results
| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|
| A-431 | 1.98 | Doxorubicin 2.5 |
| HT29 | 1.61 | Doxorubicin 2.0 |
These results indicate that the compound exhibits significant antiproliferative activity, potentially surpassing traditional chemotherapeutic agents in efficacy.
Antiviral Properties
The compound has also been investigated for antiviral activity. Research indicates that derivatives of thiazole and pyridine can exhibit enhanced antiviral properties against certain viruses.
Notable Findings
- A study showed that modifications in the thiazole structure significantly improved antiviral efficacy against viral targets compared to lead compounds like nevirapine .
Antibacterial Activity
The presence of the thiazole moiety has been associated with antibacterial properties as well. Compounds with similar structures demonstrated activity against Gram-positive bacteria, suggesting that this compound may possess similar capabilities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituents on the Thiazole Ring : Electron-donating groups enhance cytotoxicity.
- Pyridine Modifications : Alterations at specific positions can increase enzyme binding affinity.
SAR Analysis Table
| Modification Type | Impact on Activity |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Halogen substitutions | Enhanced antibacterial properties |
Q & A
Basic: What are the key steps and challenges in synthesizing N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under controlled temperatures (60–80°C) .
- Step 2: Introduction of the pyridinylmethyl carbamoyl group via nucleophilic substitution or coupling reactions (e.g., using HATU/DIPEA in DMF) .
- Step 3: Final coupling of the furan-2-carboxamide moiety using carbodiimide-mediated amidation .
Challenges: - Purification of intermediates due to similar polarities (requires column chromatography or HPLC).
- Sensitivity of the thiazole ring to oxidative degradation, necessitating inert atmospheres .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?
Validation relies on:
- NMR spectroscopy (1H/13C) to confirm connectivity of the thiazole, pyridinylmethyl, and furan groups .
- High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the carbamoyl linkage .
- HPLC purity analysis (>95% purity threshold for biological assays) .
Basic: What preliminary biological assays are recommended to screen its activity?
- Enzyme inhibition assays: Test against kinases (e.g., EGFR, CDK2) due to structural similarity to known thiazole-based inhibitors .
- Cell viability assays: Use cancer cell lines (e.g., MCF-7, A549) with IC50 determination via MTT/WST-1 protocols .
- Anti-inflammatory screening: Measure COX-2 or TNF-α inhibition in macrophage models .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Modify substituents: Replace the pyridin-3-ylmethyl group with substituted benzyl or heteroaryl groups to assess steric/electronic effects .
- Thiazole ring variations: Introduce methyl or halogen substituents at the 4-position to enhance metabolic stability .
- Molecular docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR) and prioritize derivatives .
Advanced: What mechanistic hypotheses explain its potential bioactivity, and how can they be tested?
Hypotheses:
- Kinase inhibition: The thiazole and pyridine groups may chelate Mg2+ in ATP-binding pockets .
- Receptor antagonism: The furan carboxamide could mimic endogenous ligands (e.g., adenosine) in GPCR binding .
Testing methods: - Surface plasmon resonance (SPR) for real-time binding kinetics.
- Cellular thermal shift assays (CETSA) to confirm target engagement .
Advanced: How can computational modeling guide the optimization of reaction conditions for synthesis?
- Reaction path prediction: Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclization) .
- Solvent optimization: COSMO-RS simulations to select solvents that maximize yield (e.g., DMF vs. THF) .
Advanced: How should researchers address contradictions in reported biological activity data?
- Cross-validate assays: Compare results across orthogonal methods (e.g., enzymatic vs. cell-based assays) .
- Control for off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Meta-analysis: Aggregate data from structurally analogous compounds to identify trends (e.g., pyridine vs. pyrimidine substituents) .
Advanced: What strategies improve the compound’s solubility and stability for in vivo studies?
- Salt formation: Use hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug design: Introduce ester or phosphate groups on the furan ring for hydrolytic activation .
- Lyophilization: Stabilize the compound in PBS or cyclodextrin complexes for long-term storage .
Advanced: How can metabolic pathways and degradation products be characterized?
- In vitro metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced degradation studies: Expose to heat, light, and acidic/alkaline conditions to identify degradation products .
Advanced: What interdisciplinary approaches are critical for advancing this compound to preclinical trials?
- Chemical biology: Use click chemistry (e.g., CuAAC) to attach fluorescent probes for cellular tracking .
- Pharmacokinetics: Conduct rodent ADME studies with LC-MS quantification of plasma/tissue levels .
- Toxicology: Screen for hERG inhibition and genotoxicity (Ames test) to mitigate attrition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
